molecular formula C14H8N2O5S B6117299 7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B6117299
M. Wt: 316.29 g/mol
InChI Key: CGYRTBGRXXHGMS-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one, commonly known as NBD-PE, is a fluorescent probe used in biochemical and physiological research. It is a synthetic compound that has been extensively studied for its applications in the field of molecular biology.

Mechanism of Action

The mechanism of action of NBD-PE is based on its ability to fluoresce when excited by light. The compound absorbs light in the ultraviolet region and emits light in the green region of the spectrum. The fluorescence intensity of NBD-PE is dependent on the polarity of its environment, which allows it to be used as a probe for monitoring changes in the lipid and protein environment.
Biochemical and Physiological Effects:
NBD-PE has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It is non-toxic and does not affect cell viability or membrane integrity. However, it is important to note that the concentration of NBD-PE used in experiments can affect the behavior of lipids and proteins, and should be carefully controlled.

Advantages and Limitations for Lab Experiments

One of the major advantages of NBD-PE is its ability to incorporate into cell membranes without affecting the membrane structure. This allows for the study of lipid and protein behavior in their natural environment. However, the fluorescent signal of NBD-PE can be affected by environmental factors such as pH, temperature, and ionic strength, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of NBD-PE in scientific research. One area of interest is the development of new methods for incorporating NBD-PE into cells and tissues, which could improve its sensitivity and specificity. Another area of interest is the use of NBD-PE in the study of lipid and protein interactions in disease states, such as cancer and neurodegenerative disorders. Overall, NBD-PE is a valuable tool for studying the behavior of lipids and proteins in biological systems, and its applications in scientific research are likely to continue to expand in the future.

Synthesis Methods

The synthesis of NBD-PE involves the reaction of 2-amino-3-nitrophenol with 2-thiopheneacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-oxoglutaric acid to obtain NBD-PE. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

NBD-PE is widely used as a fluorescent probe to study the behavior of lipids and proteins in biological systems. It is commonly used to monitor the movement of lipids in cell membranes, as it can be incorporated into the lipid bilayer without affecting the membrane structure. NBD-PE can also be used to study protein-protein interactions, as it can be conjugated to proteins to monitor their localization and movement within cells.

Properties

IUPAC Name

3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-7-nitro-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5S/c17-11(13-2-1-5-22-13)7-10-14(18)21-12-6-8(16(19)20)3-4-9(12)15-10/h1-7,17H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRTBGRXXHGMS-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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